molecular formula C20H25BrN2O3 B10886263 4-{[4-(3-Bromobenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol

4-{[4-(3-Bromobenzyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol

Cat. No.: B10886263
M. Wt: 421.3 g/mol
InChI Key: FYEYTEIWUYGCLX-UHFFFAOYSA-N
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Description

4-{[4-(3-BROMOBENZYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL is a complex organic compound that features a piperazine ring substituted with a 3-bromobenzyl group and a 2,6-dimethoxyphenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(3-BROMOBENZYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL typically involves multiple steps. One common method includes the reaction of 3-bromobenzyl chloride with piperazine to form 4-(3-bromobenzyl)piperazine. This intermediate is then reacted with 2,6-dimethoxyphenol under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(3-BROMOBENZYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: The corresponding hydrogenated compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[4-(3-BROMOBENZYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL has several applications in scientific research:

Mechanism of Action

The mechanism of action for 4-{[4-(3-BROMOBENZYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL is not well-characterized. it is likely to interact with biological targets through its piperazine and phenolic moieties. These interactions could involve binding to receptors or enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[4-(4-Bromophenyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol
  • 4-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-2,6-dimethoxyphenol

Uniqueness

4-{[4-(3-BROMOBENZYL)PIPERAZINO]METHYL}-2,6-DIMETHOXYPHENOL is unique due to the presence of the 3-bromobenzyl group, which can impart distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C20H25BrN2O3

Molecular Weight

421.3 g/mol

IUPAC Name

4-[[4-[(3-bromophenyl)methyl]piperazin-1-yl]methyl]-2,6-dimethoxyphenol

InChI

InChI=1S/C20H25BrN2O3/c1-25-18-11-16(12-19(26-2)20(18)24)14-23-8-6-22(7-9-23)13-15-4-3-5-17(21)10-15/h3-5,10-12,24H,6-9,13-14H2,1-2H3

InChI Key

FYEYTEIWUYGCLX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)CC3=CC(=CC=C3)Br

Origin of Product

United States

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